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Compound of Interest

Compound Name: Sirtratumab

Cat. No.: B15599610

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of sirtratumab vedotin (M2541/ASG-15ME) with
other therapeutic alternatives for platinum-resistant urothelial carcinoma. The following sections
present a comprehensive overview of its performance, supported by experimental data, to
inform research and drug development in this challenging therapeutic area.

Overview of Sirtratumab Vedotin

Sirtratumab vedotin is an investigational antibody-drug conjugate (ADC) that targets the SLIT
and NTRK-like family member 6 (SLITRK®6), a transmembrane protein with limited expression
in normal tissues but high expression in urothelial carcinoma.[1][2] The ADC consists of a
humanized IgG2 monoclonal antibody against SLITRK6, a protease-cleavable
maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker, and the
microtubule-disrupting agent monomethyl auristatin E (MMAE) as the cytotoxic payload.[2][3]
Upon binding to SLITRK6 on tumor cells, sirtratumab vedotin is internalized, and MMAE is
released, leading to cell cycle arrest and apoptosis.[1]

Comparative Efficacy in Platinum-Resistant
Urothelial Carcinoma

The efficacy of sirtratumab vedotin has been evaluated in a Phase | clinical trial
(NCT01963052) involving patients with metastatic urothelial carcinoma who had failed at least
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one prior chemotherapy regimen.[1][4] The data below compares its performance with other
approved therapies in a similar patient population.
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Comparative Safety Profile

The safety profile of sirtratumab vedotin is summarized below in comparison to other agents.
The data reflects treatment-emergent adverse events (TEAES) observed in their respective
clinical trials.
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Common
Treatment-Related

Key Grade =3

Drug Trial Treatment-Related
Adverse Events
Adverse Events
(Any Grade)
Dose-limiting toxicities
Fatigue (54.8%), included neutropenia.
) ) Nausea (37.6%), Peripheral neuropathy
Sirtratumab Vedotin NCT01963052

Decreased appetite
(35.5%)[1]

and ocular toxicities
occurred at doses
>0.75 mg/kg.[1]

Enfortumab Vedotin

EV-201 (Cohort 1)

Fatigue (50%),
Peripheral neuropathy
(50%), Alopecia
(49%), Rash (48%),
Decreased appetite
(44%), Dysgeusia
(40%)[11]

No single Grade =3
event occurred in
210% of patients.[11]

Sacituzumab

Govitecan

TROPHY-U-01
(Cohort 1)

Neutropenia, Anemia,
Febrile neutropenia,
Diarrhea[6]

Neutropenia (35%),
Anemia (14%), Febrile
neutropenia (10%),
Diarrhea (10%)[6]

Pembrolizumab

KEYNOTE-045

Fatigue (38%),
Musculoskeletal pain
(32%), Pruritus (23%),
Decreased appetite
(21%), Nausea (21%),
Rash (20%)[12]

Pneumonitis (1.9%
resulted in

discontinuation)[12]

Signaling Pathway and Experimental Workflow
Mechanism of Action of Sirtratumab Vedotin

© 2025 BenchChem. All rights reserved.

5/11

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10767306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10767306/
https://pubmed.ncbi.nlm.nih.gov/31356140/
https://pubmed.ncbi.nlm.nih.gov/31356140/
https://bladder.uroonco.uroweb.org/publication/trophy-u-01-cohort-1-final-results-a-phase-ii-study-of-sacituzumab-govitecan-sg-in-metastatic-urothelial-cancer-muc-that-has-progressed-after-platinum-plt-and-checkpoint-inhibitors-cpi/
https://bladder.uroonco.uroweb.org/publication/trophy-u-01-cohort-1-final-results-a-phase-ii-study-of-sacituzumab-govitecan-sg-in-metastatic-urothelial-cancer-muc-that-has-progressed-after-platinum-plt-and-checkpoint-inhibitors-cpi/
https://www.keytrudahcp.com/efficacy/urothelial-carcinoma-second-line-monotherapy/
https://www.keytrudahcp.com/efficacy/urothelial-carcinoma-second-line-monotherapy/
https://www.benchchem.com/product/b15599610?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Mechanism of Action of Sirtratumab Vedotin
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Caption: Mechanism of action of sirtratumab vedotin.

Experimental Workflow of a Phase | Dose-Escalation
Trial
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Phase | Dose-Escalation and Expansion Trial Workflow
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Caption: Workflow of a typical Phase | dose-escalation trial.

Experimental Protocols

Sirtratumab Vedotin (NCT01963052) Phase | Trial
Protocol
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Study Design: This was a multicenter, single-arm, phase | dose-escalation and expansion
trial.[1]

Patient Population: Patients with histologically confirmed metastatic urothelial carcinoma
who had failed at least one prior chemotherapy regimen for metastatic disease were eligible.
[4] The trial also included patients with prior checkpoint inhibitor (CPI) therapy.[1]

Dose Escalation: Sirtratumab vedotin was administered intravenously at six dose levels:
0.10, 0.25, 0.50, 0.75, 1.00, and 1.25 mg/kg.[1][13] A continual reassessment method was
used to determine dose-limiting toxicities (DLTs) and the recommended phase Il dose
(RP2D).[1]

Treatment Schedule: The drug was administered once weekly for 3 weeks of every 4-week
cycle.[4]

Primary Objectives: To evaluate the safety and pharmacokinetics of sirtratumab vedotin.[1]

Secondary Objectives: To assess the anti-tumor activity (best overall response).[1]

Enfortumab Vedotin (EV-201) Trial Protocol

o Study Design: A global, phase I, single-arm study.[5][11]

Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who
were previously treated with platinum chemotherapy and an anti-PD-1/L1 therapy.[5][11]

Treatment: Enfortumab vedotin was administered at a dose of 1.25 mg/kg intravenously on
days 1, 8, and 15 of every 28-day cycle.[5][11]

Primary Endpoint: Objective response rate (ORR) per RECIST v1.1, assessed by blinded
independent central review.[5][11]

Sacituzumab Govitecan (TROPHY-U-01) Trial Protocol

o Study Design: A multicohort, global, open-label, phase Il study.[6]

o Patient Population (Cohort 1): Patients with unresectable locally advanced or metastatic
urothelial carcinoma with disease progression after platinum-based chemotherapy and
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checkpoint inhibitors.[6]

o Treatment: Sacituzumab govitecan was administered at a dose of 10 mg/kg on days 1 and 8
of 21-day cycles.[6]

e Primary Objective: ORR evaluated by RECIST v1.1 via central review.[6]

Pembrolizumab (KEYNOTE-045) Trial Protocol

o Study Design: A randomized, open-label, phase llI trial.[9]

o Patient Population: Patients with locally advanced or metastatic urothelial carcinoma that
progressed on or after platinum-containing chemotherapy.[14]

e Treatment Arms:
o Pembrolizumab 200 mg every 3 weeks.[9]
o Investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine).[9]

e Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://bladder.uroonco.uroweb.org/publication/trophy-u-01-cohort-1-final-results-a-phase-ii-study-of-sacituzumab-govitecan-sg-in-metastatic-urothelial-cancer-muc-that-has-progressed-after-platinum-plt-and-checkpoint-inhibitors-cpi/
https://bladder.uroonco.uroweb.org/publication/trophy-u-01-cohort-1-final-results-a-phase-ii-study-of-sacituzumab-govitecan-sg-in-metastatic-urothelial-cancer-muc-that-has-progressed-after-platinum-plt-and-checkpoint-inhibitors-cpi/
https://bladder.uroonco.uroweb.org/publication/trophy-u-01-cohort-1-final-results-a-phase-ii-study-of-sacituzumab-govitecan-sg-in-metastatic-urothelial-cancer-muc-that-has-progressed-after-platinum-plt-and-checkpoint-inhibitors-cpi/
https://ascopubs.org/doi/10.1200/JCO.20.03489
https://pubmed.ncbi.nlm.nih.gov/38244927/
https://pubmed.ncbi.nlm.nih.gov/38244927/
https://pubmed.ncbi.nlm.nih.gov/38244927/
https://pubmed.ncbi.nlm.nih.gov/38244927/
https://pubmed.ncbi.nlm.nih.gov/31050707/
https://pubmed.ncbi.nlm.nih.gov/31050707/
https://pubmed.ncbi.nlm.nih.gov/31050707/
https://pubmed.ncbi.nlm.nih.gov/36494006/
https://pubmed.ncbi.nlm.nih.gov/36494006/
https://pubmed.ncbi.nlm.nih.gov/36494006/
https://pubmed.ncbi.nlm.nih.gov/31356140/
https://pubmed.ncbi.nlm.nih.gov/31356140/
https://pubmed.ncbi.nlm.nih.gov/31356140/
https://www.keytrudahcp.com/efficacy/urothelial-carcinoma-second-line-monotherapy/
https://pubmed.ncbi.nlm.nih.gov/37861407/
https://pubmed.ncbi.nlm.nih.gov/37861407/
https://pubmed.ncbi.nlm.nih.gov/37861407/
https://www.merck.com/news/mercks-keytruda-pembrolizumab-continues-to-show-overall-survival-benefit-over-chemotherapy-with-nearly-two-years-follow-up-in-previously-treated-patients-with-advanced-urothelial-carc/
https://www.benchchem.com/product/b15599610#sirtratumab-s-performance-in-platinum-resistant-urothelial-carcinoma
https://www.benchchem.com/product/b15599610#sirtratumab-s-performance-in-platinum-resistant-urothelial-carcinoma
https://www.benchchem.com/product/b15599610#sirtratumab-s-performance-in-platinum-resistant-urothelial-carcinoma
https://www.benchchem.com/product/b15599610#sirtratumab-s-performance-in-platinum-resistant-urothelial-carcinoma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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